

Commercial Sources and Purchasing of 2-Hydroxyestrone-13C6: Application Notes and Protocols

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Compound of Interest

Compound Name: 2-Hydroxyestrone-13C6

Cat. No.: B12407710

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the commercial sourcing, purchasing, and application of **2-Hydroxyestrone-13C6**, a stable isotope-labeled internal standard crucial for the accurate quantification of 2-hydroxyestrone in biological matrices. These application notes and protocols are designed to assist researchers, scientists, and drug development professionals in incorporating this standard into their analytical workflows.

Introduction to 2-Hydroxyestrone and the Role of 2-Hydroxyestrone-13C6

2-Hydroxyestrone (2-OHE1) is a major metabolite of estrone, formed through the action of cytochrome P450 enzymes.[1] It is a catechol estrogen that plays a significant role in various physiological and pathological processes. The balance between 2-OHE1 and other estrogen metabolites, such as 16 α -hydroxyestrone, is believed to be important in hormone-dependent cancers and other conditions.

Accurate measurement of 2-OHE1 in biological samples like urine and serum is essential for research in endocrinology, oncology, and drug development. Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this quantification due to its high sensitivity and specificity.[2] **2-Hydroxyestrone-13C6** serves as an ideal internal standard for this method, as it is chemically identical to the analyte but has a

distinct mass, allowing for precise correction of matrix effects and variations in sample processing.

Commercial Sources and Purchasing

Several specialized chemical suppliers offer **2-Hydroxyestrone-13C6** for research purposes. When purchasing, it is crucial to consider purity, isotopic enrichment, and the availability of a certificate of analysis.

| Supplier | Product Name | Catalog Number | Molecular Weight | Notes |
|--------------------------------------|--|----------------|------------------|---|
| Cambridge Isotope Laboratories, Inc. | DL-2-Hydroxyestrone (13,14,15,16,17, 18- ¹³ C ₆ , 99%) | CLM-8011 | 292.33 g/mol | Available in 0.1 mg quantities. [3] |
| DC Chemicals | 2-Hydroxyestrone-13C6 | DC49792 | 292.32 g/mol | Offered in 100 mg and 250 mg sizes; pricing available upon request. [1] [4] |
| Immunomart | 2-Hydroxyestrone-13C6 | HY-113251S1 | 292.32 g/mol | Currently listed as out of stock. [5] |
| Simson Pharma Limited | Custom Synthesis | - | - | Offers custom synthesis of stable isotope-labeled compounds, including deuterated 2-Hydroxyestrone, and may be a source for the 13C6-labeled version. [6] [7] |

Note: Availability and pricing are subject to change. Please contact the suppliers directly for the most current information.

Application: Quantitative Analysis of 2-Hydroxyestrone by LC-MS/MS

2-Hydroxyestrone-13C6 is primarily used as an internal standard for the quantitative analysis of 2-hydroxyestrone in biological samples via stable isotope dilution LC-MS/MS. The following protocol provides a general framework that can be adapted to specific laboratory instrumentation and sample types.

Experimental Protocol: Quantification of 2-Hydroxyestrone in Human Urine

This protocol is based on established methods for the analysis of estrogen metabolites in urine. [\[8\]](#)

3.1.1. Materials and Reagents

- 2-Hydroxyestrone (analytical standard)
- **2-Hydroxyestrone-13C6** (internal standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- β -Glucuronidase/sulfatase (from *Helix pomatia*)
- Sodium acetate buffer (0.15 M, pH 4.6)
- Dichloromethane
- Sodium bicarbonate buffer (0.1 M, pH 9.0)

- Dansyl chloride solution (1 mg/mL in acetone)
- Solid Phase Extraction (SPE) cartridges (e.g., C18)

3.1.2. Sample Preparation

- Spiking: To 0.5 mL of urine, add a known amount of **2-Hydroxyestrone-13C6** internal standard solution.
- Enzymatic Hydrolysis: Add 0.5 mL of sodium acetate buffer containing β -glucuronidase/sulfatase to hydrolyze the conjugated estrogen metabolites. Incubate at 37°C for at least 16 hours.[8]
- Extraction:
 - Perform liquid-liquid extraction with a suitable organic solvent like dichloromethane or use solid-phase extraction (SPE) for sample cleanup and concentration.
 - For LLE, add 2 mL of dichloromethane, vortex, and centrifuge. Collect the organic layer. Repeat the extraction.
 - For SPE, condition the C18 cartridge with methanol and then water. Load the hydrolyzed sample, wash with water, and elute the analytes with methanol.
- Drying: Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.
- Derivatization (Optional but Recommended for Increased Sensitivity):
 - Reconstitute the dried extract in 100 μ L of sodium bicarbonate buffer.
 - Add 100 μ L of dansyl chloride solution.
 - Incubate at 60°C for 5-10 minutes to form the dansylated derivatives.[8]
- Final Preparation: Evaporate the solvent and reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.

3.1.3. LC-MS/MS Conditions

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m) is commonly used.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
 - Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analytes, followed by a column wash and re-equilibration.
 - Flow Rate: 0.2-0.4 mL/min.
 - Injection Volume: 5-10 μ L.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. Positive mode is often preferred for dansylated derivatives.
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - 2-Hydroxyestrone (Dansylated): The specific precursor and product ions will need to be optimized based on the derivatization agent used.
 - **2-Hydroxyestrone-13C6** (Dansylated): The precursor ion will be 6 Da higher than that of the unlabeled analyte, with the product ion often being the same or having a corresponding mass shift.
 - Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

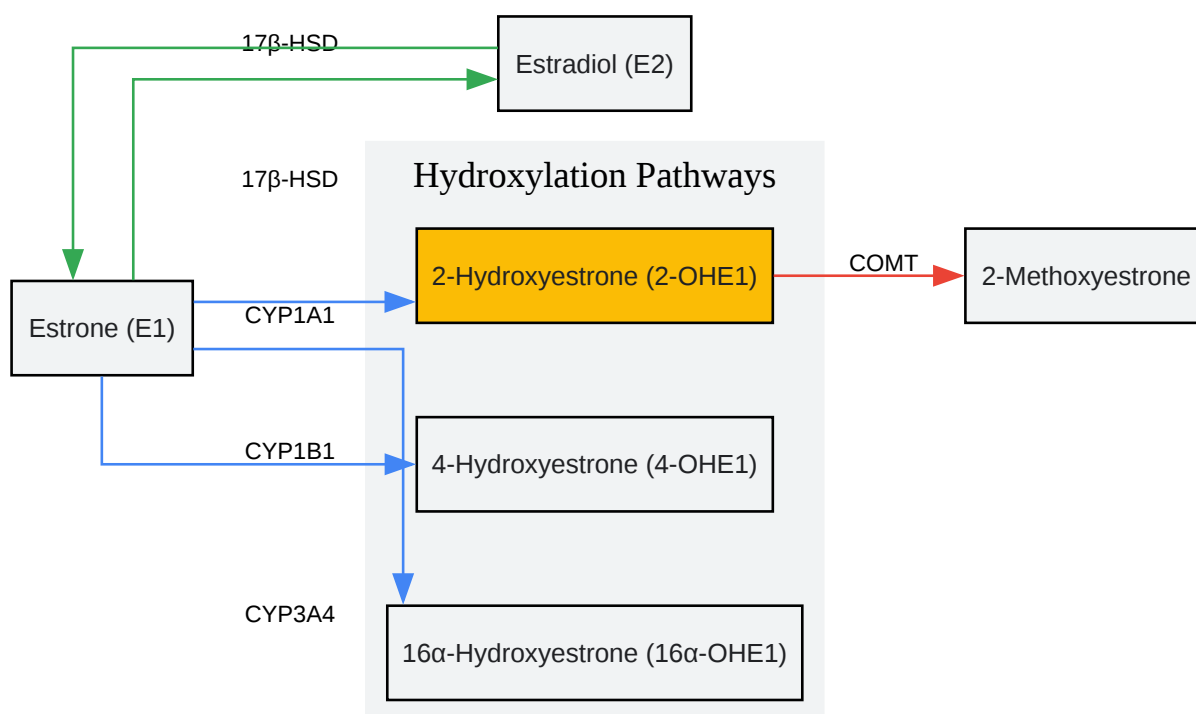
3.1.4. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of the 2-hydroxyestrone standard to the **2-Hydroxyestrone-13C6** internal standard against the concentration of the standard.
- Quantify the amount of 2-hydroxyestrone in the unknown samples using the regression equation from the calibration curve.

Visualizations

Estrogen Metabolism Pathway

The following diagram illustrates the metabolic pathway of estrone, highlighting the formation of 2-hydroxyestrone.

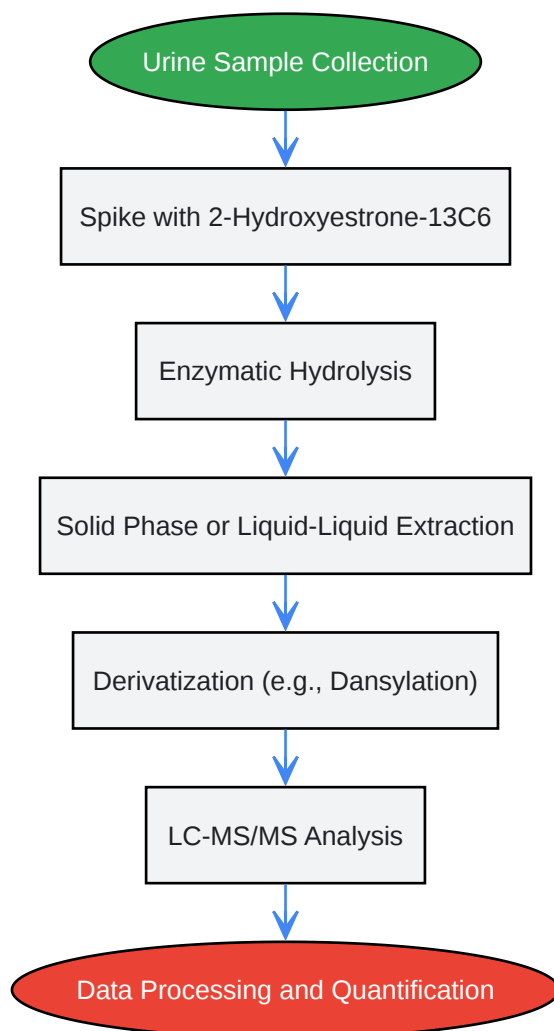


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Caption: Simplified metabolic pathway of estrone hydroxylation.

Experimental Workflow for 2-Hydroxyestrone Quantification

This diagram outlines the key steps in the analytical workflow for quantifying 2-hydroxyestrone using a stable isotope-labeled internal standard.



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Caption: Workflow for urinary 2-hydroxyestrone analysis.

By following these guidelines and protocols, researchers can confidently procure and utilize **2-Hydroxyestrone-13C6** to achieve accurate and reproducible quantification of 2-hydroxyestrone, thereby advancing our understanding of its role in health and disease.

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